The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol typically involves several steps:
The reactions typically require controlled conditions such as temperature and pH to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are used to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular formula of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is , with a molecular weight of 225.11 g/mol. The compound's structure features:
The InChI key for this compound is KIBPMUAIGMDYGQ-XCUBXKJBSA-N, and its canonical SMILES representation is CC1=CN=C(C=C1)C(CO)N.Cl.Cl
. These identifiers facilitate computational modeling and database searches.
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol participates in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets within biological systems:
The physical properties of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.11 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
CAS No.:
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2